2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidine ring, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-methylbenzoyl chloride and pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate .
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22N2O6/c1-14-5-3-4-6-18(14)21(27)23-24-12-16(11-20(24)26)22(28)30-13-19(25)15-7-9-17(29-2)10-8-15/h3-10,16H,11-13H2,1-2H3,(H,23,27) |
InChI Key |
CFRKNXWBLPLNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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